molecular formula C9H6Cl2N2OS B1677187 3,4-Dichloro-1-benzothiophene-2-carbohydrazide CAS No. 350997-39-6

3,4-Dichloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1677187
CAS No.: 350997-39-6
M. Wt: 261.13 g/mol
InChI Key: HSSHUDKWJRJKPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3,4-dichlorobenzothiophene-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the carbohydrazide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-Dichloro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

3,4-Dichloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbohydrazide involves the inhibition of OGG1. By binding to the active site of the enzyme, it prevents the excision of 8-oxoguanine, a common oxidative DNA lesion . This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer research where the goal is to sensitize cancer cells to DNA-damaging agents.

Comparison with Similar Compounds

3,4-Dichloro-1-benzothiophene-2-carbohydrazide can be compared with other OGG1 inhibitors and benzothiophene derivatives:

Properties

IUPAC Name

3,4-dichloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHUDKWJRJKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181016
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-39-6
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichloro-1-benzothiophene-2-carbohydrazide
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Reactant of Route 6
3,4-Dichloro-1-benzothiophene-2-carbohydrazide

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